molecular formula C11H19NO2 B12567172 1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol CAS No. 191350-58-0

1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol

Katalognummer: B12567172
CAS-Nummer: 191350-58-0
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: AMADMQLFYIBWJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol is a chemical compound with a piperidine ring substituted with an ethoxyethyl group and an ethynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions. The reaction conditions are optimized to achieve satisfactory yields of the target compound . The reaction involves the use of potassium hydroxide (KOH) as a base, and the reaction temperature and medium are carefully controlled to maximize the yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for scaling up the production process. The use of optimized reaction conditions and efficient purification techniques would be essential for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated and unsaturated products.

    Substitution: Formation of monoethyl ethers.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through binding to specific sites on target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethoxyethyl group and an ethynyl group on the piperidine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.

Eigenschaften

CAS-Nummer

191350-58-0

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol

InChI

InChI=1S/C11H19NO2/c1-3-11(13)5-7-12(8-6-11)9-10-14-4-2/h1,13H,4-10H2,2H3

InChI-Schlüssel

AMADMQLFYIBWJC-UHFFFAOYSA-N

Kanonische SMILES

CCOCCN1CCC(CC1)(C#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.